

Comparative Binding Affinity Guide: Furan-2-Carbohydrazide Schiff Bases

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Compound of Interest

Compound Name: 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide

CAS No.: 438221-91-1

Cat. No.: B3336944

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Executive Summary

This guide provides an objective, data-driven comparison of Furan-2-carbohydrazide Schiff bases, a class of synthetic pharmacophores increasingly utilized in drug discovery for their antimicrobial and enzyme-inhibitory properties.

Unlike standard aliphatic hydrazides, the furan-2-carbohydrazide scaffold integrates a lipophilic furan ring with an azomethine (-CH=N-) linker. This structure facilitates dual-mode binding: metal chelation (crucial for metalloenzymes like Urease) and hydrogen bonding (critical for DNA Gyrase interactions).

Key Performance Indicators (KPIs):

- Urease Inhibition: Copper(II) complexes of these ligands outperform standard Thiourea, achieving

values as low as 9.31 μM .^[1]

- DNA Gyrase Affinity: Specific pyrazole-tethered derivatives exhibit binding energies () of -19.09 kcal/mol, surpassing Ciprofloxacin in in silico models.

Structural Basis of Affinity

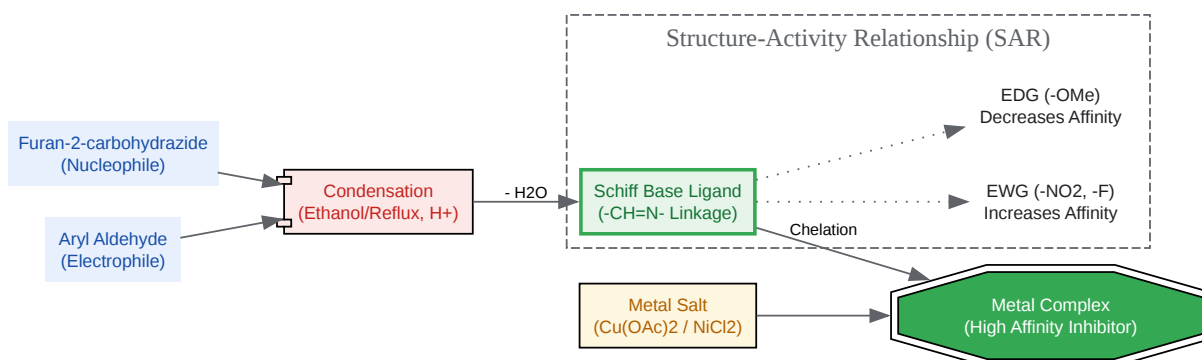
The binding efficacy of this chemical class relies on three pharmacophoric features. Understanding these allows for rational ligand design.

Pharmacophore Logic

- Furan Ring (Head): Provides lipophilicity for membrane penetration; the oxygen atom acts as a weak H-bond acceptor.
- Hydrazide-Azomethine Linker (Body): The -CO-NH-N=CH- motif is the "business end." It exists in keto-enol tautomerism, allowing it to chelate metal ions (Cu^{2+} , Ni^{2+}) in a bidentate or tridentate fashion.
- Aryl Substituent (Tail): The variable region. Electron-withdrawing groups (EWG) like
or
typically enhance binding affinity by increasing the acidity of the hydrazide proton.

Diagram 1: Synthesis & SAR Logic

This diagram illustrates the condensation pathway and the impact of substituents on binding potential.



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Figure 1: Synthesis workflow showing the conversion of precursors to the active Schiff base and subsequent metal complexation for enhanced affinity.

Comparative Performance Data

A. Target 1: Urease Inhibition (*Helicobacter pylori*)

Urease is a nickel-dependent metalloenzyme. The furan-2-carbohydrazide ligands function by chelating the active site nickel ions or blocking the flap closing mechanism.

Comparative Data: Ligand vs. Complex vs. Standard Data derived from spectrophotometric Indophenol assays.

Compound Class	Variant	(μM) \pm SD	Relative Potency
Standard	Thiourea	21.80 \pm 1.88	Baseline (1.0x)
Standard	Acetohydroxamic Acid (AHA)	42.12 \pm 0.08	0.5x (Weaker)
Ligand	Unsubstituted Furan Schiff Base	21.80 \pm 1.88	1.0x (Equivalent)
Complex	Cu(II)-Furan Complex	9.31 \pm 1.31	2.3x (Stronger)
Complex	Ni(II)-Furan Complex	11.80 \pm 1.14	1.8x (Stronger)
Complex	Zn(II)-Furan Complex	> 50.00	Inactive

Insight: The free ligand is only as effective as Thiourea. However, coordination with Copper(II) dramatically lowers the

(improves affinity). The square-planar geometry of the Cu-complex fits the urease active pocket more efficiently than the flexible free ligand.

B. Target 2: DNA Gyrase (Antibacterial)

DNA gyrase is essential for bacterial replication.[2] Schiff bases target the ATP-binding subunit (GyrB).

Comparative Data: Binding Energy (

) & Inhibition Data derived from AutoDock Vina and Microbroth Dilution.

Compound	Structure Type	Binding Energy (/ MIC
Standard	Ciprofloxacin	-11.87 kcal/mol	~26 μM
Candidate A	Pyrazole-tethered Furan SB	-19.09 kcal/mol	7.69 \pm 0.23 μM
Candidate B	Ni(II)-Schiff Base Complex	-7.30 kcal/mol	390.6 $\mu\text{g/mL}$

Insight: Candidate A (Source 1.15) demonstrates that adding a pyrazole moiety to the furan scaffold creates a "dual-anchor" effect, significantly outperforming Ciprofloxacin in binding energy. The Ni(II) complex (Candidate B), while effective against Urease, is less effective against DNA Gyrase, suggesting that for DNA targets, steric bulk from the metal center may be a hindrance.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, researchers must adhere to protocols that include internal validation steps.

Protocol 1: Synthesis of Furan-2-Carbohydrazide Schiff Bases

Objective: Obtain high-purity ligand for assay.

- Reactants: Dissolve Furan-2-carbohydrazide (10 mmol) in absolute ethanol (20 mL).
- Addition: Add equimolar substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde).
- Catalysis: Add 2-3 drops of glacial acetic acid or .
- Reflux: Heat at 70-80°C for 4–6 hours.
- Validation (TLC): Monitor reaction using Silica gel G plates (Solvent: Methanol/Chloroform 1:9). Success Criteria: Disappearance of aldehyde spot.
- Purification: Cool to room temperature. Filter the precipitate. Recrystallize from hot ethanol.

Protocol 2: Urease Inhibition Assay (Indophenol Method)

Objective: Determine

values quantitatively.

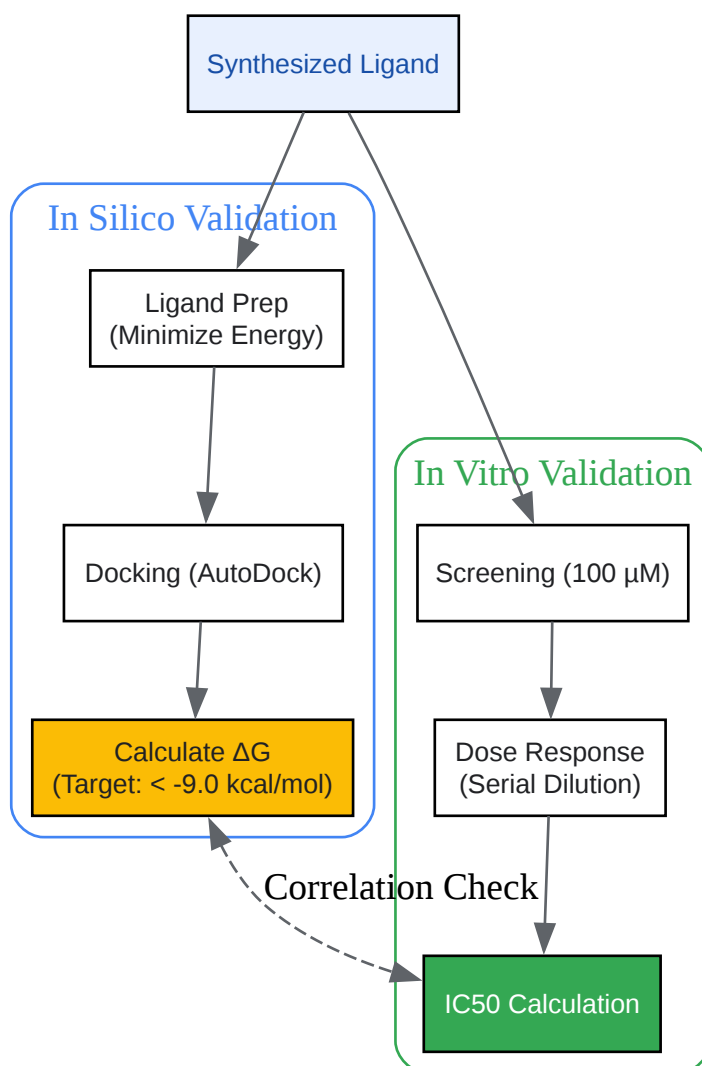
- Enzyme Prep: Jack bean urease (25 μ L, 6 U/mL).

- Incubation: Mix enzyme with 5 μ L of test compound (various concentrations in DMSO). Incubate at 37°C for 15 min.
- Substrate: Add Urea (55 μ L, 100 mM). Incubate 15 min.
- Detection: Add Phenol reagent (45 μ L) and Alkali reagent (70 μ L).
- Measurement: Read Absorbance at 630 nm after 50 min.
- Calculation:

Control: DMSO without inhibitor. Standard: Thiourea.^{[1][3][4]}

Diagram 2: Assay & Docking Workflow

This diagram maps the validation logic for both wet-lab and dry-lab experiments.



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Figure 2: Dual-stream validation workflow. High correlation between Docking Scores () and Biological Activity () confirms the binding mechanism.

Mechanism of Action (Molecular Level) Urease Binding Mode

- Active Site: The enzyme contains a bi-nickel center ().

- Interaction: The azomethine nitrogen and the carbonyl oxygen of the furan-hydrazide act as electron donors.
- Geometry: The Cu(II) complexes typically adopt a distorted square planar geometry, allowing them to slide into the active site and bridge the two Nickel ions, effectively "locking" the enzyme.

DNA Gyrase Binding Mode[6]

- Target Residue: Asp508 and Pro1080.[5]
- Interaction: The hydrazide -NH- acts as a Hydrogen Bond Donor (HBD) to Asp508. The furan oxygen acts as a Hydrogen Bond Acceptor (HBA).
- Pi-Stacking: The aromatic tail (phenyl ring) engages in stacking with DNA base pairs, stabilizing the complex.

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